molecular formula C12H16O B3174139 3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene CAS No. 951894-87-4

3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene

Cat. No. B3174139
CAS RN: 951894-87-4
M. Wt: 176.25 g/mol
InChI Key: XIFJGUMSGYUTPE-UHFFFAOYSA-N
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Description

The compound “3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene” is an organic compound with a methoxy group (-OCH3) and a methyl group (-CH3) attached to a phenyl ring. The phenyl ring is further attached to a propene group with an additional methyl group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a phenyl ring substituted with a methoxy group and a methyl group. This phenyl ring is further connected to a propene group with an additional methyl group .


Chemical Reactions Analysis

The compound contains several functional groups that could undergo various chemical reactions. The double bond in the propene group could participate in addition reactions, and the methoxy group could be involved in ether cleavage reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry. Properties such as boiling point, melting point, and solubility would be influenced by factors like molecular weight and functional groups .

Scientific Research Applications

1. Copolymer Synthesis

Research by Kharas et al. (2016) explored the synthesis of novel trisubstituted ethylenes, including ring-disubstituted propyl 2-cyano-3-phenyl-2-propenoates. These compounds were copolymerized with styrene to study their structural and decomposition properties (Kharas et al., 2016).

2. Synthesis of α,β-Unsaturated Aldehydes

Wada et al. (1977) described the synthesis of α,β-unsaturated aldehydes using 3-Methoxy-1-phenylthio-1-propene, demonstrating its role as a precursor in organic synthesis (Wada et al., 1977).

3. Crystal Structure Determination

Zhang et al. (2007) synthesized a compound involving 2-methoxy-5-methylphenyl substituents and determined its crystal structure, highlighting its relevance in structural chemistry (Zhang et al., 2007).

4. Olefin Polymerization Catalysts

Machat et al. (2017) investigated titanocene complexes, including those with methoxy-substituted bis-indenyl structures, for their use in the polymerization of propene. This research illustrates the application of such compounds in catalyst development for polymer synthesis (Machat et al., 2017).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to define a ‘mechanism of action’ for this compound .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex organic compounds .

properties

IUPAC Name

1-methoxy-4-methyl-2-(2-methylprop-2-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-9(2)7-11-8-10(3)5-6-12(11)13-4/h5-6,8H,1,7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFJGUMSGYUTPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Methoxy-5-methylphenyl)-2-methyl-1-propene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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